molecular formula C8H9Br2NO B13870653 3-Bromo-2-(bromomethyl)-6-ethoxypyridine

3-Bromo-2-(bromomethyl)-6-ethoxypyridine

Cat. No.: B13870653
M. Wt: 294.97 g/mol
InChI Key: GIURPOOCFDENHD-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)-6-ethoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two bromine atoms and an ethoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine typically involves the bromination of 2-(bromomethyl)-6-ethoxypyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reagents. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(bromomethyl)-6-ethoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Hydrogenated pyridine derivatives are formed.

Scientific Research Applications

3-Bromo-2-(bromomethyl)-6-ethoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(bromomethyl)propionic acid: This compound has a similar structure but with a carboxylic acid group instead of an ethoxy group.

    3-Chloro-2-(chloromethyl)-6-ethoxypyridine: This compound has chlorine atoms instead of bromine atoms.

    2-Bromo-3-methoxypyridine: This compound has a methoxy group instead of an ethoxy group.

Uniqueness

3-Bromo-2-(bromomethyl)-6-ethoxypyridine is unique due to the presence of both bromine atoms and an ethoxy group on the pyridine ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

3-bromo-2-(bromomethyl)-6-ethoxypyridine

InChI

InChI=1S/C8H9Br2NO/c1-2-12-8-4-3-6(10)7(5-9)11-8/h3-4H,2,5H2,1H3

InChI Key

GIURPOOCFDENHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1)Br)CBr

Origin of Product

United States

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